molecular formula C10H9ClN2O B15339820 4-Amino-8-chloro-5-methoxyquinoline CAS No. 1189107-40-1

4-Amino-8-chloro-5-methoxyquinoline

Cat. No.: B15339820
CAS No.: 1189107-40-1
M. Wt: 208.64 g/mol
InChI Key: XZHNAXFYPMWXBW-UHFFFAOYSA-N
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Description

4-Amino-8-chloro-5-methoxyquinoline is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . It is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-8-chloro-5-methoxyquinoline can be synthesized using various methods. One common approach involves the use of 5-chloro-2-nitroaniline as a starting material. The synthesis typically includes steps such as nitration, reduction, and methoxylation . The reaction conditions often involve the use of solvents like acetone and reagents such as sodium hydroxide and methyl sulfate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous-flow setups can enhance productivity and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-chloro-5-methoxyquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Reagents like sodium methoxide and potassium carbonate are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives.

Properties

CAS No.

1189107-40-1

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

8-chloro-5-methoxyquinolin-4-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-8-3-2-6(11)10-9(8)7(12)4-5-13-10/h2-5H,1H3,(H2,12,13)

InChI Key

XZHNAXFYPMWXBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=NC2=C(C=C1)Cl)N

Origin of Product

United States

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